molecular formula C18H19N3O2 B11649656 (5Z)-5-[[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione

(5Z)-5-[[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione

Cat. No.: B11649656
M. Wt: 309.4 g/mol
InChI Key: XTNUXPUBXPXXCR-DHDCSXOGSA-N
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Description

(5Z)-5-{[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with a unique structure that combines a pyrrole ring with an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole derivative, followed by the formation of the imidazolidine-2,4-dione ring. Key steps include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Dimethylphenyl Group: This step involves Friedel-Crafts alkylation using 2,6-dimethylphenyl chloride and an appropriate catalyst.

    Formation of the Imidazolidine-2,4-Dione Ring: This is typically done through a cyclization reaction involving urea or thiourea derivatives under acidic or basic conditions.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are carefully controlled.

    Use of Catalysts: Catalysts such as Lewis acids are employed to enhance reaction rates and selectivity.

    Purification Techniques: Techniques like recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the imidazolidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(5Z)-5-{[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of (5Z)-5-{[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. Pathways involved include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

    Receptor Modulation: It can act as an agonist or antagonist at specific receptors, influencing cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is unique due to its combined pyrrole and imidazolidine structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

(5Z)-5-[[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C18H19N3O2/c1-10-6-5-7-11(2)16(10)21-12(3)8-14(13(21)4)9-15-17(22)20-18(23)19-15/h5-9H,1-4H3,(H2,19,20,22,23)/b15-9-

InChI Key

XTNUXPUBXPXXCR-DHDCSXOGSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)/C=C\3/C(=O)NC(=O)N3)C

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=C3C(=O)NC(=O)N3)C

Origin of Product

United States

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